(2R)-2-acetamido-3-sulfanylpropanamide
Description
(2R)-2-Acetamido-3-sulfanylpropanamide is a chiral thiol-containing compound characterized by an acetamido group at the second carbon and a sulfanyl (-SH) group at the third carbon of a propanamide backbone. It is a derivative of cysteine, where the amino group is acetylated, and the thiol moiety remains free. This structure confers unique reactivity, enabling participation in disulfide bond formation and interactions with electrophilic targets. Synonyms include N-Acetyl-L-cysteinamide and (R)-2-(Acetylamino)-3-mercapto-Propanamide .
Evidence also suggests its scaffold may serve as a precursor for synthesizing enzyme inhibitors, including protein geranylgeranyltransferase-I (PGGTase-I) inhibitors, highlighting its pharmaceutical relevance .
Properties
IUPAC Name |
2-acetamido-3-sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-3(8)7-4(2-10)5(6)9/h4,10H,2H2,1H3,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCHIZDEQZMODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15394-73-7 | |
| Record name | Acetylcysteine amide, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYLCYSTEINAMIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Y1TY74IN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-acetamido-3-sulfanylpropanamide typically involves the acylation of cysteine. One common method is to react cysteine with acetic anhydride under controlled conditions to introduce the acetamido group. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: Industrial production of (2R)-2-acetamido-3-sulfanylpropanamide may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through crystallization or chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-acetamido-3-sulfanylpropanamide can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also be reduced, particularly the acetamido group, to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-2-acetamido-3-sulfanylpropanamide is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in protein modification and enzyme inhibition. It can act as a mimic of natural amino acids, providing insights into protein structure and function.
Industry: In the industrial sector, (2R)-2-acetamido-3-sulfanylpropanamide can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (2R)-2-acetamido-3-sulfanylpropanamide exerts its effects is primarily through its interaction with thiol groups in proteins and enzymes. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can inhibit enzyme activity or modify protein behavior, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares (2R)-2-acetamido-3-sulfanylpropanamide with structurally or functionally analogous compounds, emphasizing differences in molecular features, physicochemical properties, and biological activities.
Disulfide-Bridged Analog: (2R)-3-{[(2R)-2-Carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic Acid
- Structure : Contains a disulfide bridge (-S-S-) instead of a free sulfanyl group, with additional carboxyl groups.
- Molecular Formula : C₁₀H₁₆N₂O₆S₂ (MW: 324 Da) .
- Key Differences: The disulfide bridge enhances oxidative stability but reduces thiol-mediated reactivity.
- Applications : Likely used in redox-sensitive drug delivery systems due to its stable disulfide linkage.
Hydrochloride Salt Derivative: (2R)-2-Amino-3-[(acetamidomethyl)sulfanyl]propanamide Hydrochloride
- Structure: Features an amino group (-NH₂) at the second carbon and a hydrochlorided acetamidomethyl-sulfanyl group.
- Molecular Formula : C₆H₁₄ClN₃O₂S (MW: 227.71 Da) .
- Key Differences: The amino group increases basicity, altering ionization behavior under physiological conditions. Hydrochloride salt form enhances solubility in polar solvents.
- Applications: Potential as a prodrug due to improved solubility and stability.
Indole-Containing Analog: (R)-2-Acetamido-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide (S12)
- Structure : Substituted with a lipophilic indole moiety and cycloheptylethyl chain.
- Molecular Weight : ~370 Da (estimated) .
- Key Differences :
- The indole group enhances lipophilicity, favoring membrane penetration and CNS activity.
- Bulky substituents may reduce metabolic clearance but increase plasma protein binding.
- Applications : Likely investigated for neuropharmacological targets due to indole’s affinity for serotonin receptors.
Terpene-Modified Analog: (2R)-2-Acetamido-3-(3,7-Dimethylocta-2,6-dienylsulfanyl)propanoic Acid
- Structure : Features a geranyl-derived sulfanyl group (C₁₀H₁₅S).
- Molecular Weight : 299.43 Da .
- Key Differences: The branched terpene chain increases hydrophobicity, favoring lipid bilayer interactions. Potential for enhanced antimicrobial activity due to membrane-disruptive properties.
- Applications : Possible use in topical formulations targeting lipid-rich pathogens.
Structural and Functional Analysis
Table 1: Comparative Physicochemical Properties
Discussion of Key Differences
- Reactivity : The free -SH group in the target compound enables rapid disulfide formation, unlike its disulfide-bridged analog, which requires reductive activation .
- Solubility: Carboxylated or hydrochlorided derivatives exhibit enhanced solubility, whereas lipophilic analogs (e.g., indole- or terpene-containing) favor nonpolar environments .
- Biological Targets : Structural modifications (e.g., indole, terpene) shift activity toward specific receptors or membranes, diverging from the target’s redox-focused roles .
Biological Activity
(2R)-2-acetamido-3-sulfanylpropanamide, also known as 2-acetamido-3-sulfanylpropanamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including antioxidant properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2R)-2-acetamido-3-sulfanylpropanamide is C5H10N2O2S, with a molecular weight of approximately 174.21 g/mol. The compound features an acetamido group and a sulfanyl group, which contribute to its unique biological properties.
Biological Activities
1. Antioxidant Properties:
Research indicates that (2R)-2-acetamido-3-sulfanylpropanamide exhibits significant antioxidant activity. This property is comparable to its parent compound, N-acetylcysteine (NAC), which is widely recognized for its ability to scavenge free radicals and reduce oxidative stress in biological systems.
2. Anticonvulsant Activity:
The compound has been investigated for its anticonvulsant properties. It has been reported that derivatives of similar structures exhibit pronounced activities in established animal models for seizures, such as the maximal electroshock seizure (MES) model . For instance, related compounds have shown effective ED50 values lower than those of conventional anticonvulsants like phenobarbital .
3. Neuroprotective Effects:
There is emerging evidence suggesting that (2R)-2-acetamido-3-sulfanylpropanamide may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
Research Findings and Case Studies
Recent studies have highlighted various aspects of the biological activity of (2R)-2-acetamido-3-sulfanylpropanamide:
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Efficacy
In a study examining the anticonvulsant efficacy of related compounds, it was found that specific substitutions on the benzyl moiety significantly enhanced activity. For example, compounds with electron-withdrawing groups demonstrated improved efficacy in reducing seizure activity in rodent models . This suggests that structural modifications can lead to enhanced pharmacological profiles.
The biological activity of (2R)-2-acetamido-3-sulfanylpropanamide may be attributed to several mechanisms:
- Free Radical Scavenging: The sulfanyl group may play a crucial role in neutralizing reactive oxygen species.
- Modulation of Ion Channels: Similar compounds have been shown to affect sodium channels, promoting slow inactivation and potentially reducing neuronal excitability .
- Neurotransmitter Regulation: There is potential for modulation of neurotransmitter systems involved in seizure activity and neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
